REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[Cl:8][C:9]1[C:10]([N+:17]([O-])=O)=[CH:11][C:12]([CH3:16])=[C:13]([CH:15]=1)[NH2:14].[OH-].[Na+]>C1(O)C2C(=CC=CC=2)C(O)=CC=1.O>[Cl:8][C:9]1[CH:15]=[C:13]([NH2:14])[C:12]([CH3:16])=[CH:11][C:10]=1[NH2:17] |f:2.3|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
37.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(N)C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C2=CC=CC=C12)O)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)N)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.4 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |